1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with butyl, ethyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene typically involves a multi-step process. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like fluorine gas or a fluorinating reagent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by fluorination. The reaction conditions are optimized to ensure high yield and purity. The process may include steps like distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous medium or amine in an organic solvent.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene depends on its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The butyl and ethyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its overall activity.
Comparison with Similar Compounds
- 1-(4-butylphenyl)-4-(4-methylphenyl)-2-fluorobenzene
- 1-(4-butylphenyl)-4-(4-propylphenyl)-2-fluorobenzene
- 1-(4-butylphenyl)-4-(4-isopropylphenyl)-2-fluorobenzene
Uniqueness: 1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene is unique due to the specific combination of butyl, ethyl, and fluorine substituents on the benzene ring. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
825633-75-8 |
---|---|
Molecular Formula |
C24H25F |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene |
InChI |
InChI=1S/C24H25F/c1-3-5-6-19-9-13-21(14-10-19)23-16-15-22(17-24(23)25)20-11-7-18(4-2)8-12-20/h7-17H,3-6H2,1-2H3 |
InChI Key |
ROKKABRWIYSBLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=C(C=C3)CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.